molecular formula C16H12FN3O B5793988 (E)-N-[(E)-(4-fluorophenyl)methylideneamino]-1-hydroxyquinolin-4-imine

(E)-N-[(E)-(4-fluorophenyl)methylideneamino]-1-hydroxyquinolin-4-imine

Cat. No.: B5793988
M. Wt: 281.28 g/mol
InChI Key: GEHXKCMJOGBFBM-CFBAGHHKSA-N
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Description

(E)-N-[(E)-(4-fluorophenyl)methylideneamino]-1-hydroxyquinolin-4-imine is a synthetic organic compound characterized by the presence of a fluorophenyl group, a quinoline moiety, and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(E)-(4-fluorophenyl)methylideneamino]-1-hydroxyquinolin-4-imine typically involves the condensation of 4-fluorobenzaldehyde with 1-hydroxyquinolin-4-amine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(E)-(4-fluorophenyl)methylideneamino]-1-hydroxyquinolin-4-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions include various quinoline derivatives, amines, and substituted fluorophenyl compounds.

Scientific Research Applications

(E)-N-[(E)-(4-fluorophenyl)methylideneamino]-1-hydroxyquinolin-4-imine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of (E)-N-[(E)-(4-fluorophenyl)methylideneamino]-1-hydroxyquinolin-4-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.

Uniqueness

(E)-N-[(E)-(4-fluorophenyl)methylideneamino]-1-hydroxyquinolin-4-imine is unique due to its combination of a fluorophenyl group and a quinoline moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

(E)-N-[(E)-(4-fluorophenyl)methylideneamino]-1-hydroxyquinolin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O/c17-13-7-5-12(6-8-13)11-18-19-15-9-10-20(21)16-4-2-1-3-14(15)16/h1-11,21H/b18-11+,19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHXKCMJOGBFBM-CFBAGHHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=CC3=CC=C(C=C3)F)C=CN2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N/N=C/C3=CC=C(C=C3)F)/C=CN2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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